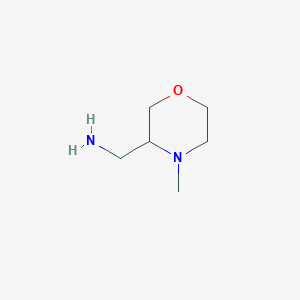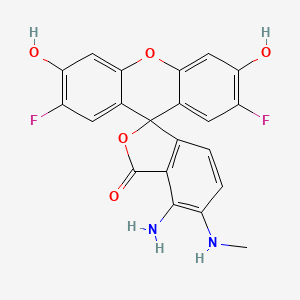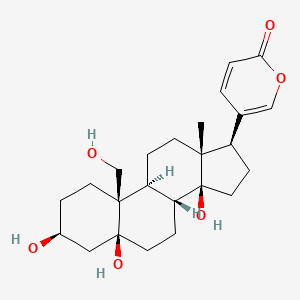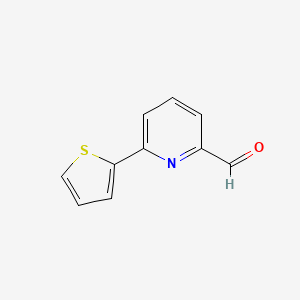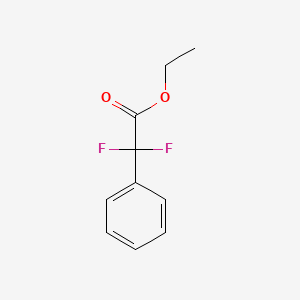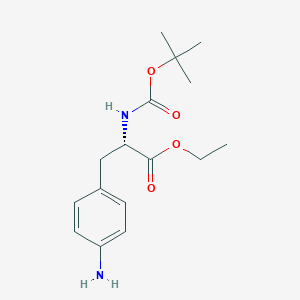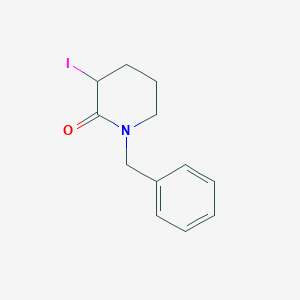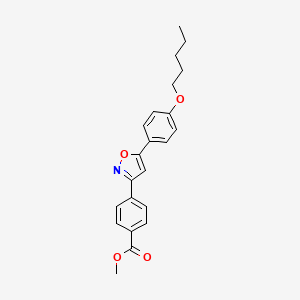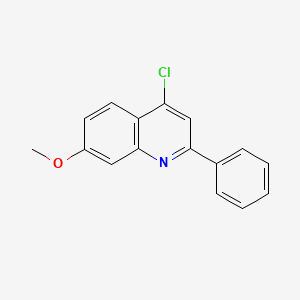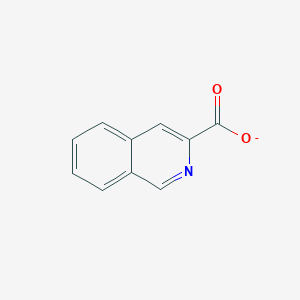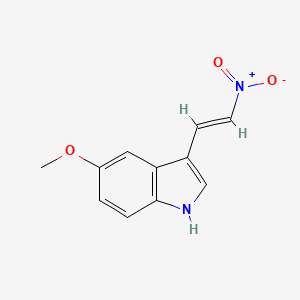
5-Methoxy-3-(2-nitrovinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(2-nitrovinyl)-1H-indole, also known as 5-MEO-DVNI, is a synthetic compound derived from indole, an aromatic heterocyclic organic compound. It is a derivative of the popular psychedelic drug 5-MeO-DMT, and has been studied for its potential therapeutic uses.
Applications De Recherche Scientifique
Electrophilic Reactions and Solvent Effects
5-Methoxy-3-(2-nitrovinyl)-1H-indole acts as an electrophile and shows unique reactions with various nucleophiles. In solvents like THF (tetrahydrofuran), nucleophiles undergo conjugate addition to the β-carbon of the nitrovinyl side chain, leading to the formation of novel 3-substituted 1-methoxyindoles, demonstrating a distinct solvent effect (Yamada, Izumi, Yamada, & Somei, 2005). This reaction varies in different solvents, indicating the importance of solvent choice in chemical synthesis.
Synthesis of Aromatic Systems with Nitrovinyl Moiety
This compound is also involved in the synthesis of aromatic systems containing an o-nitrovinyl moiety, such as 5-nitro-4-vinylindoles. This represents a mild and efficient new procedure for synthesizing these relevant synthetic structures (Egris, Villacampa, & Menéndez, 2009).
Indole Derivatives and Biological Activity
The chemical serves as a starting material for synthesizing indole derivatives with preliminary biological activity information. For example, 2-ethoxycarbonylindoles reacted with 1-dimethylamino-2-nitroethylene yield 3-(2-nitrovinyl)indoles, which have potential biological significance (Vega et al., 1981).
Fluorescent Organic Nanoparticles
This compound is used in the synthesis of fluorescent organic nanoparticles. Nanoparticles of 3-styrylindoles including variants with 5-methoxy-1H-indole demonstrate unique fluorescence properties, useful in various applications like bioimaging (Singh & Ansari, 2017).
Novel Synthesis Methods
Research shows novel methods of synthesis involving this compound, like the Michael addition to 3-(2-nitrovinyl)indoles, providing a pathway toward indole derivatives with a 2-nitroethyl group and polar azole moiety (Aksenov et al., 2019).
Propriétés
IUPAC Name |
5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(2-nitrovinyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

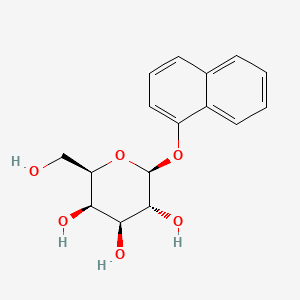
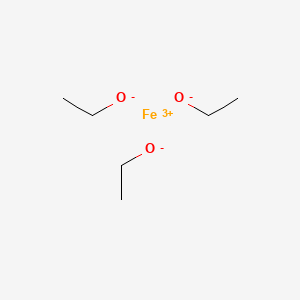
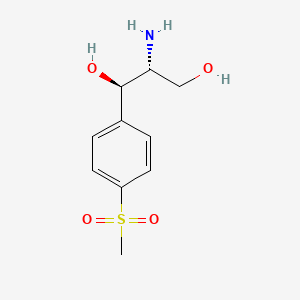
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)
